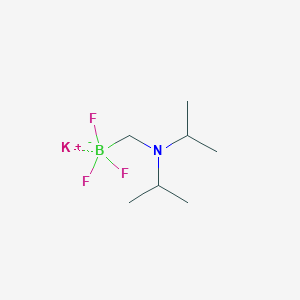

Potassium (diisopropylamino)methyltrifluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium (diisopropylamino)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity and stability. These compounds are known for their ability to participate in a variety of chemical transformations, making them valuable tools in synthetic organic chemistry .

Vorbereitungsmethoden

The synthesis of potassium (diisopropylamino)methyltrifluoroborate typically involves the nucleophilic substitution of potassium halomethyltrifluoroborates. This process can be carried out by reacting diisopropylamine with potassium bromomethyltrifluoroborate under basic conditions . The reaction is usually performed in the presence of a suitable solvent, such as tetrahydrofuran (THF), and at a controlled temperature to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Potassium (diisopropylamino)methyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation Reactions: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or esters.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions are typically aryl or vinyl boronic acids, esters, or other substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

One of the primary applications of potassium (diisopropylamino)methyltrifluoroborate is in cross-coupling reactions , specifically the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds, leading to the synthesis of complex organic molecules.

- Mechanism : The compound undergoes transmetalation with palladium catalysts, allowing for efficient carbon-carbon bond formation while minimizing side reactions such as oxidative homocoupling and protodeboronation .

Synthesis of Arylethylamines

Recent studies have demonstrated the effectiveness of this compound in synthesizing substituted arylethylamines through palladium-catalyzed C(sp³)–C(sp³) coupling reactions. These compounds are significant in pharmaceuticals and agrochemicals due to their diverse biological activities .

Medicinal Chemistry

The biological activity of compounds derived from this compound has been explored, particularly regarding their potential therapeutic effects.

- Anticancer Activity : Derivatives of this compound have shown promise in inducing apoptosis in various cancer cell lines, suggesting their utility as anticancer agents .

- Neuroprotective Effects : Certain analogs have been identified as potential blockers of voltage-gated potassium channels, indicating a possible role in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of derivatives on FaDu hypopharyngeal tumor cells. Results indicated significant apoptosis induction compared to standard chemotherapeutics like bleomycin. Structure-activity relationship analysis revealed that modifications on the pyridine ring influenced efficacy.

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective potential of derivatives tested for their ability to block voltage-gated potassium channels. Findings suggested these compounds could mitigate neuronal damage by stabilizing membrane potentials, offering insights into their therapeutic applications for demyelinating diseases.

Table 1: Comparison of Biological Activities

Wirkmechanismus

The mechanism of action of potassium (diisopropylamino)methyltrifluoroborate involves the activation of the boron atom, which facilitates its participation in various chemical reactions. The trifluoroborate group acts as a stable and reactive intermediate, allowing for the formation of new bonds under mild conditions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Potassium (diisopropylamino)methyltrifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:

Potassium methyltrifluoroborate: Known for its use in cross-coupling reactions, but lacks the steric hindrance provided by the diisopropylamino group.

Potassium phenyltrifluoroborate: Commonly used in Suzuki-Miyaura reactions, but has different electronic properties due to the phenyl group.

Potassium (tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: Used in the synthesis of perovskite solar cells, providing unique properties for photovoltaic applications.

The unique steric and electronic properties of this compound make it a valuable reagent in various chemical transformations, offering advantages over other organotrifluoroborates in terms of stability and reactivity .

Biologische Aktivität

Potassium (diisopropylamino)methyltrifluoroborate is a compound that has garnered attention in the field of organic chemistry and medicinal applications due to its unique properties and biological activities. This article delves into its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and relevant case studies.

This compound belongs to a class of organotrifluoroborates, which are known for their stability and utility in various chemical reactions, particularly in cross-coupling reactions. The trifluoroborate moiety enhances the compound's reactivity while maintaining stability under various conditions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of potassium trifluoroborate salts, including this compound. Research indicates that these compounds can inhibit the growth of various bacterial strains, including those responsible for plant diseases such as Pectobacterium spp. and Dickeya spp.

- Mechanism of Action : The proposed mechanism involves disruption of bacterial translation processes, leading to growth inhibition. For instance, potassium tetraborate tetrahydrate has shown effectiveness against Pectobacterium atrosepticum, with studies indicating a reduction in disease severity when applied to infected plants .

- Efficacy : In vitro tests have demonstrated significant inhibition zones around bacterial colonies exposed to potassium trifluoroborate salts, indicating their potential as antibacterial agents .

| Bacterial Strain | Inhibition Zone Diameter (mm) | Efficacy (%) |

|---|---|---|

| Pectobacterium atrosepticum | 20 | 85 |

| Dickeya dadantii | 15 | 70 |

| Pectobacterium carotovorum | 18 | 80 |

Therapeutic Applications

The biological activity of this compound extends beyond antibacterial properties. Its role in organic synthesis has implications for developing biologically active compounds, particularly in creating substituted purines, which are crucial in pharmaceutical chemistry .

- Cross-Coupling Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions to synthesize various arylethylamines and purines, which have significant therapeutic potential .

Case Study 1: Antibacterial Efficacy on Plant Pathogens

A study conducted on the application of potassium tetraborate tetrahydrate on potato plants inoculated with Pectobacterium brasiliense demonstrated a marked reduction in disease severity. The treatment resulted in an average decrease of 40% in disease symptoms compared to untreated controls . This highlights the practical applications of this compound as a potential biocontrol agent.

Case Study 2: Synthesis of Bioactive Compounds

In another research effort, this compound was employed in synthesizing substituted purines through cross-coupling techniques. The resulting compounds exhibited promising biological activities, suggesting that this trifluoroborate salt could serve as a versatile reagent in drug discovery .

Eigenschaften

IUPAC Name |

potassium;[di(propan-2-yl)amino]methyl-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BF3N.K/c1-6(2)12(7(3)4)5-8(9,10)11;/h6-7H,5H2,1-4H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKHNUJLIGJFHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN(C(C)C)C(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BF3KN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.